Technical Guide: Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Technical Guide: Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a rigidified analog of the amino acid phenylalanine. Its constrained bicyclic structure makes it a valuable scaffold in medicinal chemistry and drug discovery for exploring structure-activity relationships and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound and its derivatives, compiled from available scientific literature.
Chemical and Physical Properties
While specific experimental data for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is limited, the properties of its parent amino acid and hydrochloride salt provide valuable insights.
Table 1: Physicochemical Properties of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and Related Compounds
| Property | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (Free Base - Predicted) | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₄ClNO₂[1] | C₁₀H₁₁NO₂[2] |
| Molecular Weight | 191.23 g/mol | 227.69 g/mol [1] | 177.20 g/mol [2] |
| Melting Point | Not available | Not available | 298 °C[2] |
| Boiling Point | Not available | Not available | 357.1 °C[2] |
| Density | Not available | Not available | 1.3 g/cm³ |
| Calculated XLogP3 | 1.4 | Not available | Not available |
| Topological Polar Surface Area | 52.3 Ų | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves two key stages: the synthesis of the parent amino acid, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by its esterification.
Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid
An efficient, scalable method for the preparation of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves a two-step alkylation of a nickel(II)-complex of a glycine Schiff base with α,α'-dibromo-o-xylene.[2]
Experimental Protocol:
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Monoalkylation: The Ni(II)-complex of the glycine Schiff base is monoalkylated with α,α'-dibromo-o-xylene under phase-transfer conditions.
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Cyclization: The resulting intermediate is cyclized under homogeneous conditions using a strong base (e.g., sodium tert-butoxide) in a solvent like DMF.
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Hydrolysis: The final complex is hydrolyzed to afford 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[2]
Esterification of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid
The esterification of the parent amino acid to its methyl ester can be achieved through various standard methods, with Fischer esterification being a common approach.
Experimental Protocol (General Fischer Esterification):
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Reaction Setup: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is suspended in methanol.
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Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. Thionyl chloride (SOCl₂) in methanol is also a highly effective reagent for this transformation.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, often the hydrochloride salt, can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. Further purification can be achieved by chromatography or recrystallization to yield the pure methyl ester.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate are not extensively reported in the public domain. However, research on the broader class of 2-aminoindan derivatives provides strong indications of their potential pharmacological effects.
Interaction with Monoamine Transporters
Derivatives of 2-aminoindan are known to interact with plasma membrane monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The parent compound, 2-aminoindan, is a selective substrate for NET and DAT. Ring-substituted analogs have shown increased potency at SERT. This suggests that Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate could potentially modulate neurotransmitter levels in the central nervous system, warranting investigation for its potential as a psychostimulant or antidepressant.
Interaction with Adrenergic Receptors
2-Aminoindan derivatives have also been found to have a relatively high affinity for α2-adrenergic receptor subtypes. Specifically, 2-aminoindan shows high affinity for α2C receptors. This interaction could contribute to a complex pharmacological profile and may influence cardiovascular and central nervous system functions.
Antibacterial Activity
Some aminoindane derivatives have been investigated for their antibacterial properties. Studies have shown that certain derivatives exhibit activity against pathogenic bacteria. This opens an avenue for exploring Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate and its analogs as potential novel antibacterial agents.
Conclusion
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest for medicinal chemistry and drug development. While specific data on the methyl ester is sparse, the known properties and biological activities of the parent amino acid and other 2-aminoindan derivatives provide a solid foundation for future research. The synthetic routes are accessible, and the potential for interaction with key neurological targets suggests that this compound and its analogs could be promising candidates for the development of new therapeutics. Further investigation into the specific pharmacological profile of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is warranted to fully elucidate its therapeutic potential.
